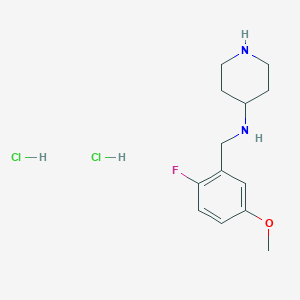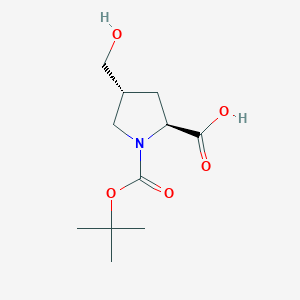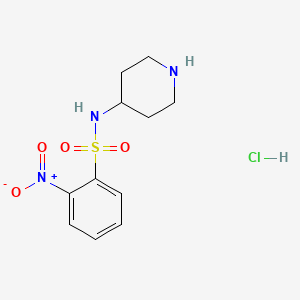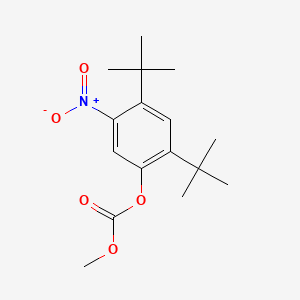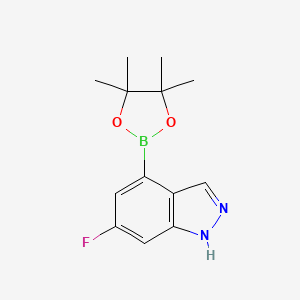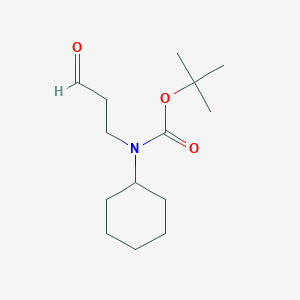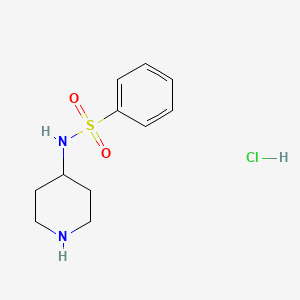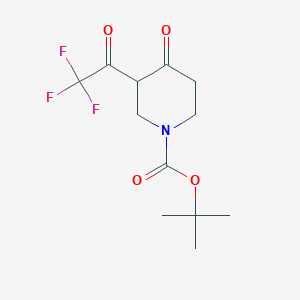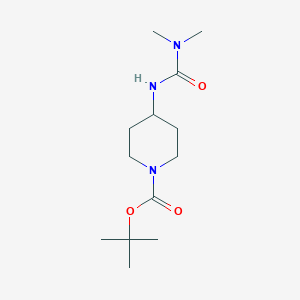
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
説明
“2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 251.2 g/mol.科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Bhat et al. (2016) involved the synthesis of new compounds using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde derivatives. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests potential applications in the development of new antimicrobial agents (Bhat et al., 2016).
Photophysical Properties and Chemical Sensor Application
Sie et al. (2008) explored the photophysical properties of complexes derived from 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde. One complex demonstrated effectiveness as a light-emitting chemical sensor for silver trifluoromethanesulfonate, indicating potential applications in chemical sensing technologies (Sie et al., 2008).
Biocatalytic Preparation of Pharmaceutical Intermediates
Chen et al. (2019) developed a bioprocess using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde for the asymmetric reduction of a specific compound to produce a pharmaceutical intermediate. This demonstrates its utility in pharmaceutical manufacturing processes (Chen et al., 2019).
Facile Synthesis of Fluorinated Microporous Polyaminals
Li et al. (2016) utilized 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde in the synthesis of fluorinated microporous polyaminals. These materials showed increased surface areas and altered pore sizes, suggesting potential use in gas adsorption applications, particularly for carbon dioxide (Li et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” with similar caution, using appropriate personal protective equipment and following safe laboratory practices.
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-18)5-6-17-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMXJAOKTZHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




